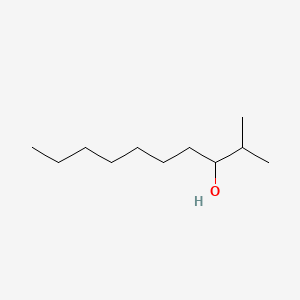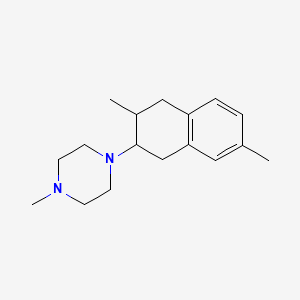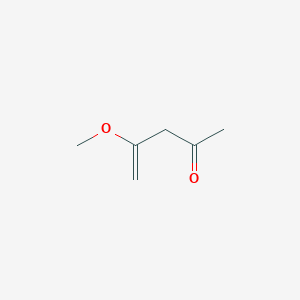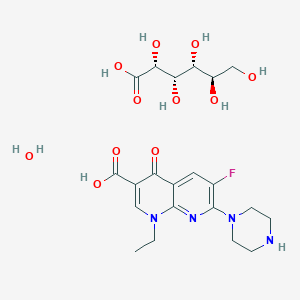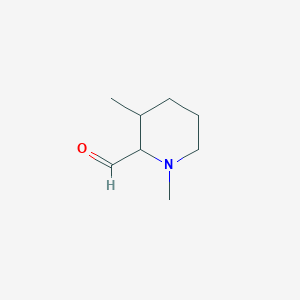![molecular formula C22H20S B13805989 Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis- CAS No. 56728-02-0](/img/structure/B13805989.png)
Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene is a chemical compound with the molecular formula C22H20S and a molecular weight of 316.459 g/mol It is known for its unique structure, which includes a cyclopropylidene core substituted with phenylthio and bisbenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene typically involves the reaction of 2-methyl-2-(phenylthio)cyclopropylidene with benzene derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar principles as those used in laboratory settings, with adjustments for scale and efficiency. Industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the phenylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can result in a variety of functionalized compounds depending on the nucleophile employed .
Applications De Recherche Scientifique
1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Mécanisme D'action
The mechanism of action of 1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropylidene core provides structural rigidity, which can affect the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[2-Methyl-2-(phenylsulfanyl)-1,1-cyclopropanediyl]dibenzene
- Benzene, 1,1’-[2-methyl-2-(phenylthio)cyclopropylidene]bis-
Uniqueness
1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene is unique due to its specific combination of a cyclopropylidene core and phenylthio substituents. This structure imparts distinct chemical properties, such as increased stability and reactivity, which differentiate it from other similar compounds .
Propriétés
Numéro CAS |
56728-02-0 |
|---|---|
Formule moléculaire |
C22H20S |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
(1-methyl-2,2-diphenylcyclopropyl)sulfanylbenzene |
InChI |
InChI=1S/C22H20S/c1-21(23-20-15-9-4-10-16-20)17-22(21,18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16H,17H2,1H3 |
Clé InChI |
DKKGXIJGZVZJRU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


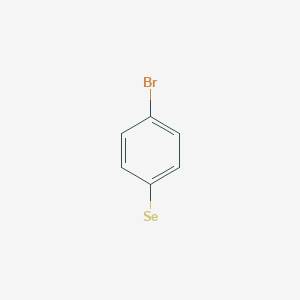


![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
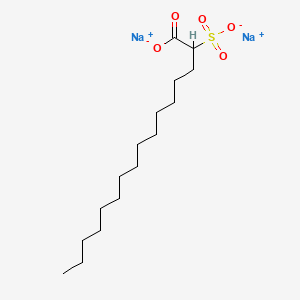

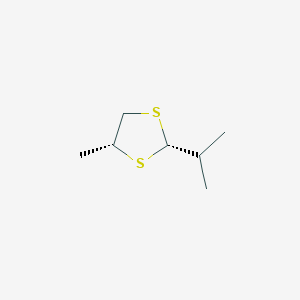
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
